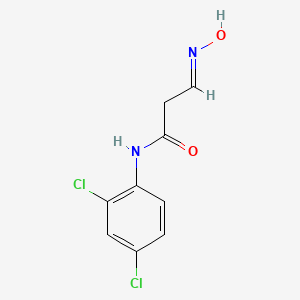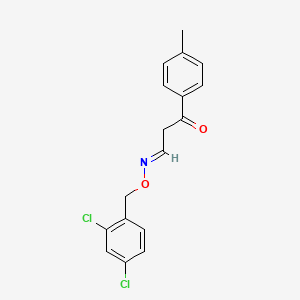![molecular formula C13H12F3N3O B3128815 4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine CAS No. 338976-09-3](/img/structure/B3128815.png)
4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Material Properties
Synthesis of Asymmetric Diamines
A study by Bong et al. (2017) demonstrated the synthesis of new diamines, including those containing a trifluoromethyl group, which are used to create polyimides with improved thermal stability and good solubility in various solvents (Bong et al., 2017).
Development of Soluble Polyimides
Ma et al. (2010) synthesized fluorinated pyridine-bridged aromatic poly(ether-imide)s using a similar diamine, noting their high solubility, good thermal stability, and excellent mechanical properties (Ma et al., 2010).
Properties of Polyimides with Trifluoromethyl-Substituted Benzene
Liu et al. (2002) created polyimides using aromatic diamines substituted with a trifluoromethyl group, which exhibited good solubility in strong organic solvents and high glass-transition temperatures (Liu et al., 2002).
Optical and Dielectric Properties
Mi et al. (2017) focused on soluble polyimides containing 1,4:3,6-dianhydro-d-glucidol and fluorinated units, revealing their high transparency, low dielectric constants, and excellent solubility (Mi et al., 2017).
Chemical Synthesis and Applications
Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate
Zaragoza and Gantenbein (2017) described a synthesis method for a compound involving a trifluoromethyl group, showcasing its potential for creating diverse chemical structures (Zaragoza & Gantenbein, 2017).
Development of Insecticidal/Acaricidal Derivatives
Zhang et al. (2019) synthesized novel pyrimidinamine derivatives containing phenyloxazole moiety, showing remarkable insecticidal activities, emphasizing the potential of such compounds in pest control (Zhang et al., 2019).
Synthesis of Novel Imidazo [1,2-a]pyrimidine Compounds
Liu (2013) focused on creating new imidazo[1,2-a]pyrimidine compounds using a trifluoromethyl phenyl compound, contributing to the field of heterocyclic chemistry (Liu, 2013).
Propriétés
IUPAC Name |
4-[1-[3-(trifluoromethyl)phenoxy]ethyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8(11-5-6-18-12(17)19-11)20-10-4-2-3-9(7-10)13(14,15)16/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJSFYKLXLMNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



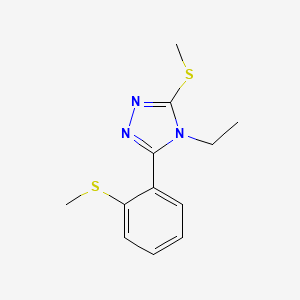
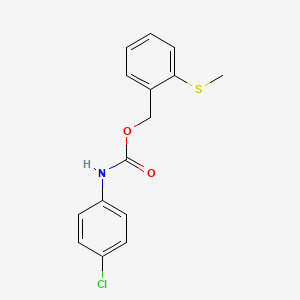

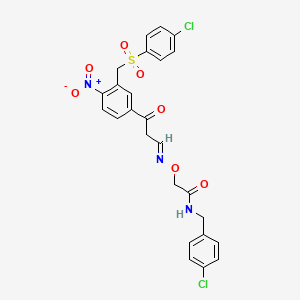

![2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3128776.png)
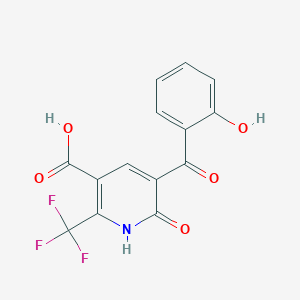
![methyl 3-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B3128793.png)
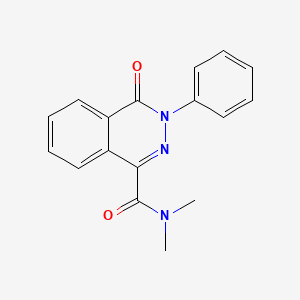
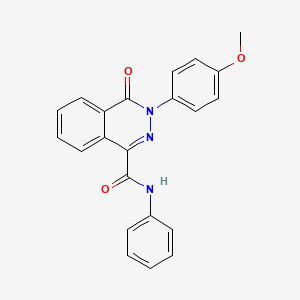
![N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B3128805.png)
![6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3128830.png)
